molecular formula C15H22N4OS2 B6471519 4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640954-42-1

4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471519
CAS No.: 2640954-42-1
M. Wt: 338.5 g/mol
InChI Key: RLCLDVDMORYLFF-UHFFFAOYSA-N
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Description

The compound 4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic molecule that falls under the category of heterocyclic compounds due to the presence of multiple nitrogen and sulfur atoms within its structure. Heterocyclic compounds are crucial in medicinal chemistry and pharmacology because of their diverse biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine, a series of complex organic reactions are employed. Here’s a general outline:

  • Formation of 2-(methylsulfanyl)pyrimidine: : The synthesis begins with the preparation of the pyrimidine ring. A suitable precursor, like 2-chloropyrimidine, is treated with methyl mercaptan under controlled conditions to introduce the methylsulfanyl group.

  • Piperidine Derivative: : Concurrently, the piperidine ring is functionalized at the 3-position with a carbonyl group using standard organic synthesis techniques.

  • Coupling Reaction: : The key step involves coupling the piperidine derivative with the 2-(methylsulfanyl)pyrimidine. This is usually achieved through a nucleophilic substitution reaction, facilitated by appropriate catalysts and under anhydrous conditions.

  • Formation of Thiomorpholine Ring: : The final step introduces the thiomorpholine ring through a cyclization reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthetic route, ensuring the reactions are cost-effective, reproducible, and yield high purity product. The use of automated reactors and continuous flow systems can optimize the efficiency of each step, reduce reaction times, and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation at the sulfur or nitrogen atoms.

  • Reduction: : Reductive conditions can break down certain functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the reactive heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Strong bases or acids depending on the type of substitution.

Major Products

The major products depend on the reaction type. For example, oxidation might yield sulfoxides or sulfones, while substitution can introduce various functional groups to the pyrimidine or piperidine rings.

Scientific Research Applications

This compound finds extensive use in several fields:

  • Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : It is used in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: : It has potential pharmacological applications due to its structural similarity to bioactive molecules. Research often focuses on its role in inhibiting specific enzymes or receptors.

  • Industry: : Its derivatives are explored for their potential use in materials science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact mechanism depends on the biological system being studied. The compound may inhibit enzyme activity by mimicking the substrate or binding to the active site, thus blocking the natural substrate's access.

Comparison with Similar Compounds

Comparing 4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine with other similar compounds:

  • 4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}piperidine: : Lacks the thiomorpholine ring, which might affect its pharmacological profile.

  • 2-(methylsulfanyl)pyrimidin-4-yl: : A simpler structure, often used as an intermediate in synthesizing more complex molecules.

  • Pyrimidine-4-yl piperidine: : Another derivative, but without the methylsulfanyl and thiomorpholine groups, making it less reactive.

Each of these compounds has unique properties and applications, but this compound stands out due to its combined structural features, which impart distinct biological and chemical properties.

Hope this article sheds some light on the intricacies of this compound. Dive deeper into any section that piques your interest!

Properties

IUPAC Name

[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS2/c1-21-15-16-5-4-13(17-15)19-6-2-3-12(11-19)14(20)18-7-9-22-10-8-18/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCLDVDMORYLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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